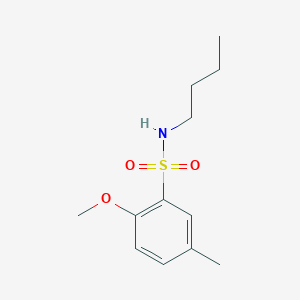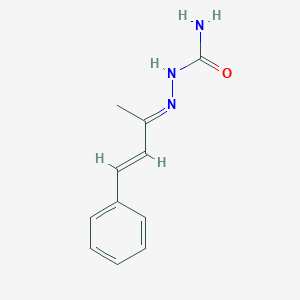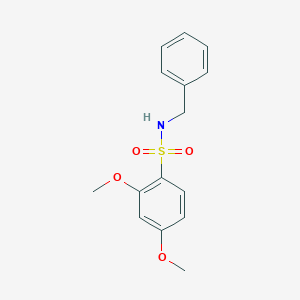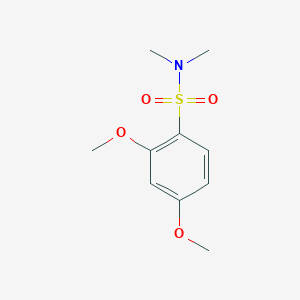
N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as CMDBS, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of arylsulfonamides, which are known for their diverse pharmacological activities. CMDBS has been found to exhibit a range of biological effects, including anti-inflammatory, analgesic, and anticonvulsant properties.
Wirkmechanismus
The exact mechanism of action of N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of ion channels in the nervous system. Specifically, N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to enhance the activity of GABA-A receptors, which are important for the regulation of neuronal excitability. This modulation of ion channels may underlie the analgesic and anticonvulsant effects of N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and anticonvulsant properties, N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been found to exhibit a range of other biological effects. For example, N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been found to have neuroprotective effects, which may be useful for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide is its relatively simple synthesis, which allows for large-scale production. Additionally, the compound has been extensively studied in vitro, making it a well-characterized compound for further research. However, one limitation of N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide. One area of interest is the development of novel analogs of N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide, which may lead to the development of more targeted therapies. Finally, the potential use of N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide for the treatment of neurodegenerative disorders such as Alzheimer's disease warrants further investigation.
Synthesemethoden
The synthesis of N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction yields N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide as a white crystalline solid with a high degree of purity. The synthesis of N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide is relatively simple and can be carried out on a large scale, making it a promising compound for further research.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been found to have analgesic and anticonvulsant properties, making it a promising candidate for the treatment of chronic pain and epilepsy.
Eigenschaften
Produktname |
N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C16H25NO3S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-12-10-13(2)16(11-15(12)20-3)21(18,19)17-14-8-6-4-5-7-9-14/h10-11,14,17H,4-9H2,1-3H3 |
InChI-Schlüssel |
JUMSBGMWJWNLGH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCCCC2)C |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)

![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)
![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)







